molecular formula C8H9NOS B2966867 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one CAS No. 4751-59-1

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one

Cat. No.: B2966867
CAS No.: 4751-59-1
M. Wt: 167.23
InChI Key: LKCFTLHJKOWHBT-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is a heterocyclic compound with a unique structure that includes a thieno ring fused to an azepin ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno derivative with an azepin precursor in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .

Scientific Research Applications

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-6-3-5-11-7(6)2-1-4-9-8/h3,5H,1-2,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCFTLHJKOWHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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